N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide involves a coupling reaction. The reaction typically starts with the preparation of succinamic acid by reacting succinic anhydride with dl-phenylglycine in acetic acid at 70°C . The progress of the reaction is monitored by HPLC, and the excess reagents are neutralized and extracted using dichloromethane .
Chemical Reactions Analysis
N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and sodium hydroxide (NaOH) for neutralization . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticonvulsant properties and has demonstrated broad-spectrum activity in animal seizure models . Additionally, it has shown potential in pain models, including the formalin test, capsaicin-induced pain model, and oxaliplatin-induced neuropathic pain model . The compound’s high metabolic stability and negligible hepatotoxicity make it a candidate for further preclinical development .
Mechanism of Action
The mechanism of action of N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is believed to contribute to its anticonvulsant and analgesic effects. The compound also exhibits relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .
Comparison with Similar Compounds
N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide is part of a group of hybrid pyrrolidine-2,5-dione derivatives. Similar compounds include N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide, which have also shown anticonvulsant and analgesic activities . The uniqueness of this compound lies in its specific molecular structure and its ability to inhibit calcium currents, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H10Br2N2O3 |
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Molecular Weight |
390.03 g/mol |
IUPAC Name |
N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H10Br2N2O3/c1-6(17)15-12-8(13)4-7(5-9(12)14)16-10(18)2-3-11(16)19/h4-5H,2-3H2,1H3,(H,15,17) |
InChI Key |
XFWLNGGKFQDBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)N2C(=O)CCC2=O)Br |
Origin of Product |
United States |
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